Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate - 898775-79-6

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate

Catalog Number: EVT-425314
CAS Number: 898775-79-6
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is derived from the reaction of 4, 4’-dichlorobenzophenone with ethyl acetoacetate, followed by condensation.

Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is represented by the linear formula C18H25NO3 . The InChI code for this compound is 1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-9-5-4-8-15(16)14-19-12-6-3-7-13-19/h4-5,8-9H,2-3,6-7,10-14H2,1H3 .

Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is 303.4 .

7-Chloro-4-(4-(2-(Oxo, Hydroxyl & Fluoro-2-1(4-Phenyl)Ethyl)Piperazin-1-yl)Quinoline Derivatives

Compound Description: This group of 18 compounds [] are 7-chloro-4-(piperazin-1-yl)quinoline derivatives synthesized and evaluated for their antimalarial activity. The synthesis involved a nucleophilic addition reaction of piperazine with 4,7-dichloroquinoline, followed by the addition of phenacyl bromides to the heteroaryl piperazine. Subsequent reduction and fluorination reactions led to the final compounds. Compound 3c within this series displayed particularly potent antimalarial activity against the Plasmodium falciparum strain, surpassing the efficacy of the standard drug Quinine with an MIC of 0.18 μg/mL [].

Compound Description: LaSOM® 293 is synthesized using a four-step route, incorporating the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition as key steps []. The Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea, yields a dihydropyrimidinone core. Subsequent modification through the Huisgen cycloaddition introduces the triazole moiety.

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

Compound Description: ABBV-744 is a potent and selective BET bromodomain inhibitor with a preference for the second bromodomain (BD2) over the first bromodomain (BD1) []. It exhibits a greater than 100-fold selectivity for BRD4 BD2 over BRD4 BD1. This selectivity is attributed to the exploitation of specific amino acid sequence differences between BD1 and BD2.

Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives

Compound Description: This series of compounds [] were synthesized using a microwave-assisted Biginelli condensation reaction involving substituted aldehydes, ethyl 3-oxobutanoate, and urea in ethanol with potassium tert-butoxide as the catalyst. The compounds were designed to possess structural features considered essential for anticancer activity and were subjected to MTT assays, enzymatic assays, and molecular modeling studies to evaluate their potential.

4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide

Compound Description: This novel pyrimidine derivative [] has shown promise in restoring brain cell activity in experimental chronic traumatic encephalopathy (CTE) models. The compound's therapeutic effects are linked to its ability to maintain mitochondrial function, which is often compromised in CTE. Pre-treatment with this compound led to improvements in cognitive functions, cerebral blood flow, reduced sensorimotor deficits, and decreased levels of biomarkers associated with neuronal damage (NSE, S100β, GFAP, β-amyloid) [].

Ethyl-4-(substituted phenyl-5-yl)-6-(6-methoxynapthalen)-2-oxo-cyclohexa-3-ene-1-ethyl carboxylate derivatives

Compound Description: These novel cyclohexenone derivatives [] are synthesized via a series of reactions starting with the Aldol condensation of substituted acetophenones and 6-methoxy-1-naphthaldehyde to produce chalcones. Subsequent base-catalyzed condensation of these chalcones with ethyl acetoacetate yields the desired Ethyl-4-(substituted phenyl-5-yl)-6-(6-methoxynapthalen)-2-oxo-cyclohexa-3-ene-1-ethyl carboxylate derivatives []. The compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains.

2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9)

Compound Description: [18F]9 is a radiolabeled PET ligand developed for imaging phosphodiesterase 10A (PDE10A) in the brain []. It exhibits high in vitro binding affinity (Ki = 2.9 nM) to PDE10A and suitable lipophilicity (log D = 2.2). PET studies in rats demonstrated its high binding potential (BPND) of 5.8 in the striatum, surpassing that of its predecessor, [18F]MNI-659 ([18F]5) [].

1-Cyclopropyl-6-Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl]-1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid Derivatives

Compound Description: This series of novel quinolone derivatives [] was synthesized with the aim of exploring the impact of bulky substituents at the C-7 position of the 6-fluoroquinolone scaffold on antimicrobial activity. The synthesis involved reacting 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4- dihydroquinoline-3-carboxylic acid with various substituted 2-bromo-4-(substituted) acetophenones to generate a series of intermediate compounds. Further reactions with hydrazides, hydroxylamine hydrochloride, or methoxylamine yielded the final 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives []. These compounds were then evaluated for their in vitro antibacterial activity using the broth dilution method.

Ethyl 6-Methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound [], containing both tetrazole and tetrahydropyrimidine rings, was studied for its crystal structure and intermolecular interactions. The crystal structure revealed intricate hydrogen bonding patterns, including N—H⋯O, N—H⋯N, O—H⋯O, and O—H⋯N interactions, contributing to the formation of a three-dimensional supramolecular architecture []. Additionally, π–π stacking interactions were observed between parallel tetrazole rings of neighboring molecules.

Ethyl 4-oxo-2,6-di­phenyl-4-piperidine-3-carboxyl­ate

Compound Description: This compound [] features a piperidine ring within its structure, a common heterocycle found in many pharmaceuticals and bioactive compounds. The crystal structure analysis revealed two crystallographically independent molecules in the asymmetric unit, differing primarily in the orientation of the ethyl group []. Both molecules displayed a slightly distorted chair conformation for the piperidone ring, with phenyl rings and a carbethoxy group attached equatorially.

2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

Compound Description: This pyrrole derivative [] was synthesized and characterized to investigate its crystal structure, hydrogen bonding patterns, and π-π interactions. Crystallographic analysis revealed a planar pyrrole ring, and the molecule's stability was attributed to various intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds []. These interactions led to the formation of graph-set motifs and contributed to the overall supramolecular assembly.

Properties

CAS Number

898775-79-6

Product Name

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate

IUPAC Name

ethyl 4-oxo-4-[4-(piperidin-1-ylmethyl)phenyl]butanoate

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-8-6-15(7-9-16)14-19-12-4-3-5-13-19/h6-9H,2-5,10-14H2,1H3

InChI Key

WHRNLDCWDWJFGX-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCCCC2

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.